3-(4-((2,4-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-(4-((2,4-diethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted with a piperazinyl-sulfonyl group at position 3 and a 3,5-dimethylpyrazole moiety at position 4. Pyridazine derivatives are well-documented in medicinal chemistry for their diverse biological activities, including anti-bacterial, anti-viral, and anti-platelet aggregation properties . The piperazine ring in this compound is functionalized with a 2,4-diethoxyphenylsulfonyl group, which may enhance solubility and receptor-binding affinity due to the sulfonyl group’s polar nature.
Crystallographic software such as SHELX and WinGX are critical tools for resolving the three-dimensional structure of such compounds, enabling precise analysis of bond lengths, angles, and intermolecular interactions. Structure validation methods, as described by Spek , ensure the accuracy of these determinations.
Properties
IUPAC Name |
3-[4-(2,4-diethoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4S/c1-5-32-19-7-8-21(20(16-19)33-6-2)34(30,31)28-13-11-27(12-14-28)22-9-10-23(25-24-22)29-18(4)15-17(3)26-29/h7-10,15-16H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBOIZYPXSUHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: The target compound’s sulfonyl-piperazine group distinguishes it from the chlorophenoxypropyl-piperazine in . Sulfonyl groups are known to improve solubility and target specificity compared to ether-linked substituents, which are more lipophilic . The 3,5-dimethylpyrazole in the target compound may offer superior metabolic stability over the chlorine substituent in ’s analog, as methyl groups reduce oxidative degradation .
Piperazine Functionalization :
- Piperazine rings modified with sulfonyl (target) vs. triazolone ( ) groups exhibit divergent pharmacological profiles. Sulfonyl-piperazines are often associated with kinase inhibition, whereas triazolone derivatives are linked to cytochrome P450 modulation.
Structural Conformation: Crystallographic tools like SHELXL and ORTEP-III have been used to resolve analogs such as those in , revealing that planar pyridazine cores facilitate π-π stacking in protein binding pockets.
Research Implications and Limitations
For instance, the anti-viral activity reported for similar compounds suggests plausible mechanisms for the target molecule. However, the diethoxy group’s bulkiness could reduce membrane permeability compared to smaller substituents like chlorine.
Contradictions arise in the role of piperazine substituents : sulfonyl groups may enhance solubility but could also increase off-target interactions compared to neutral ether linkages. Further in vitro studies are required to validate these hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
